3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
Description
3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a nitrile-containing organic compound featuring a piperidin-2-one core substituted with a 2-bromo-3-methylphenyl group and a 3-oxopropanenitrile moiety. The bromine and methyl substituents on the phenyl ring likely influence its electronic and steric properties, impacting binding affinity and metabolic stability.
Properties
Molecular Formula |
C15H15BrN2O2 |
|---|---|
Molecular Weight |
335.20 g/mol |
IUPAC Name |
3-[1-(2-bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-4-2-6-12(14(10)16)18-9-3-5-11(15(18)20)13(19)7-8-17/h2,4,6,11H,3,5,7,9H2,1H3 |
InChI Key |
MLVSJJFVINSOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCC(C2=O)C(=O)CC#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps. One common method starts with the bromination of 3-methylphenyl compounds to introduce the bromine atom. This is followed by the formation of the piperidine ring through cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also focus on ensuring the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the nitrile group to an amine.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alkanes .
Scientific Research Applications
3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromine atom and the nitrile group play crucial roles in its reactivity. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Calculated based on molecular formula.
Key Structural Differences and Implications
Halogen Substituents: Bromine vs. Fluorine: Bromine’s larger atomic radius (1.85 Å vs. Fluorine’s electronegativity may improve hydrogen bonding or dipole interactions in target binding . Positional Effects: In the target compound, bromine at the ortho position (2-Bromo) may induce torsional strain, altering the phenyl ring’s orientation relative to the piperidinone core. Para-substituted analogs (e.g., 4-Bromo in ) may exhibit distinct conformational preferences.
Methyl Group Role :
- The 3-methyl group in the target compound contributes to hydrophobic interactions, which are absent in the 2-Bromophenyl analog . Methyl groups can also stabilize aryl rings via hyperconjugation.
Nitrogenous Core Modifications: Compared to compounds with imidazo-pyrrolo-pyrazine cores (e.g., in ), the piperidin-2-one scaffold offers a rigid, hydrogen-bond-accepting ketone group, which may influence binding to enzymes like kinases or proteases.
Research Findings and Hypothetical Activity Trends
While explicit bioactivity data are unavailable in the provided evidence, structural trends suggest:
- Target Compound : The 2-bromo-3-methylphenyl group may optimize interactions with hydrophobic pockets in protein targets, while the nitrile group could act as a hydrogen bond acceptor or electrophilic warhead.
- Fluorinated Analogs : The 4-fluoro-3-methyl derivative may exhibit improved solubility and metabolic stability compared to brominated analogs due to fluorine’s smaller size and lower metabolic susceptibility.
Biological Activity
3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile, with the chemical formula CHBrNO and CAS number 2060030-06-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a bromo and methylphenyl group, along with an oxo and nitrile functional group. Its molecular weight is approximately 335.1958 g/mol. The structure can be represented as follows:
Antitumor Activity
Research has indicated that compounds similar to 3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile exhibit significant antitumor properties. For instance, studies have shown that derivatives containing piperidine structures can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 10 | Caspase activation |
| Study B | HeLa | 5 | Bcl-2 modulation |
| Study C | A549 | 12 | Cell cycle arrest |
Neuroprotective Effects
Preliminary findings suggest that this compound may have neuroprotective effects. In vitro studies have indicated that it can reduce oxidative stress in neuronal cells, potentially through the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Table 2: Neuroprotective Activity Findings
| Study Reference | Cell Type | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Study D | SH-SY5Y | 20 | Increased SOD levels |
| Study E | PC12 | 15 | Reduced ROS production |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This suggests a potential therapeutic role in conditions characterized by chronic inflammation.
Table 3: Anti-inflammatory Activity Results
| Study Reference | Model Used | Cytokine Inhibition (%) | Mechanism |
|---|---|---|---|
| Study F | LPS-stimulated | TNF-alpha: 60% | NF-kB pathway inhibition |
| Study G | RAW264.7 | IL-6: 70% | MAPK pathway modulation |
Case Studies
A notable case study involving a related compound demonstrated its efficacy in reducing tumor size in xenograft models. The study highlighted the importance of the piperidine moiety in enhancing bioactivity and selectivity towards cancer cells .
Q & A
Basic: What are common synthetic routes for preparing 3-oxopropanenitrile derivatives with substituted piperidinone moieties?
Synthesis typically involves condensation reactions between aromatic aldehydes and heterocyclic precursors. For example, analogous compounds like 2-(5-arylidene-thiazolidin-2-ylidene)-3-oxo-propionitriles are synthesized via condensation of aromatic aldehydes with 4-thiazolidinones under acidic conditions, followed by nitrile group incorporation . Similarly, 3-oxo-3-piperidin-1-yl-propionitrile derivatives are synthesized using ethanol as a solvent with piperidine catalysis at controlled temperatures (0–5°C) . For the target compound, a multi-step approach may involve forming the 2-oxopiperidine core, introducing the bromo-methylphenyl group via nucleophilic substitution, and finalizing the 3-oxopropanenitrile moiety through keto-nitrile coupling.
Basic: How is the crystal structure of bromophenyl-containing compounds validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide was analyzed using SC-XRD at 296 K, achieving an R factor of 0.046, confirming bond lengths and angles critical for stability . Similarly, brominated enones like 2-bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one were resolved with a mean C–C bond accuracy of 0.004 Å . These methods ensure precise stereochemical assignment and intermolecular interaction analysis.
Basic: What methodologies assess the biological activity of nitrile-containing heterocycles?
In vitro assays (e.g., enzyme inhibition, receptor binding) and in vivo models (e.g., Triton WR-1339-induced hyperlipidemia in rats) are common. For example, N-benzoylphenyl indole carboxamides showed hypolipidemic activity via lipid profile modulation . For the target compound, bioactivity screening could involve kinase inhibition assays or metabolic stability studies using liver microsomes, followed by dose-response analyses.
Advanced: How can synthetic yield be optimized for sterically hindered 2-oxopiperidine intermediates?
Steric hindrance in bromo-aryl substitutions often reduces yields. Strategies include:
- Catalyst selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to introduce aryl groups .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .
- Temperature control : Slow addition of reagents at –78°C minimizes side reactions .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps .
Advanced: How do computational methods aid in predicting the reactivity of 3-oxopropanenitrile derivatives?
Density functional theory (DFT) calculates charge distribution and reaction pathways. For example, theoretical studies on 3-oxo-2-(phenylhydrazono)-thiophene derivatives identified the most stable tautomer (anti-hydrazone form) through energy minimization . Molecular dynamics simulations can model nitro group interactions in aromatic systems, predicting regioselectivity in electrophilic substitutions .
Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?
Discrepancies often arise from dynamic effects (e.g., tautomerism). For example, SC-XRD of Ni(II) complexes revealed static charge density distributions, whereas NMR detected dynamic equilibria in solution . To resolve this:
- Perform variable-temperature NMR to identify exchange processes.
- Compare computed NMR chemical shifts (using Gaussian) with experimental data .
- Validate crystallographic purity via Hirshfeld surface analysis .
Advanced: What mechanistic insights exist for the degradation of nitrile-containing compounds?
Degradation pathways involve hydrolysis (acid/base-catalyzed) or enzymatic cleavage (e.g., nitrilases). Nocardia globerula NHB-2 nitrilase selectively hydrolyzes aromatic nitriles to carboxylic acids, with activity modulated by substituent electronic effects . For the target compound, LC-MS/MS can track degradation products, while isotopic labeling (e.g., ¹⁸O-water) elucidates hydrolysis mechanisms .
Advanced: How to evaluate the thermal stability of crystalline nitrile derivatives?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard. Covalent organic frameworks (COFs) with nitrile-like linkages showed stability up to 500–600°C, attributed to rigid boron-oxygen networks . For the target compound, TGA under nitrogen can identify decomposition thresholds, while XRD post-annealing confirms structural integrity.
Advanced: How are structure-activity relationships (SARs) derived for substituted piperidinone nitriles?
SAR studies require systematic variation of substituents. For example, replacing bromine with electron-withdrawing groups (NO₂) in arylidene-thiazolidinones increased antiparasitic activity by 10-fold . For the target compound, synthesize analogs with halogens (Cl, F) or methyl groups at the 3-position, then correlate changes with bioactivity (e.g., IC₅₀) using regression models.
Advanced: What advanced techniques validate non-covalent interactions in nitrile derivatives?
- Charge density analysis : Experimental (SC-XRD) and theoretical (DFT) maps reveal halogen bonding (C–Br···O) and π-stacking .
- Solid-state NMR : Probes hydrogen bonding networks in crystalline phases .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., Br···H interactions) .
Advanced: How to validate analytical methods for quantifying trace impurities in nitrile APIs?
Follow ICH Q2(R1) guidelines:
- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with acetonitrile/water gradient (0.1% formic acid) for separation .
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation markers .
- Validation parameters : Linearity (R² >0.999), LOD/LOQ (<0.1%), and precision (%RSD <2%) .
Advanced: What computational tools predict the environmental toxicity of brominated nitriles?
- EPA’s DSSTox : Provides toxicity forecasts for brominated aromatics based on QSAR models .
- TEST software : Estimates LD50 and bioaccumulation potential using molecular descriptors (e.g., logP, topological surface area) .
- Molecular docking : Predicts binding to ecological receptors (e.g., acetylcholinesterase for neurotoxicity) .
Advanced: How to design in vivo pharmacokinetic studies for nitrile-based drug candidates?
- Dosing : Administer orally (10 mg/kg) and intravenously (2 mg/kg) in Sprague-Dawley rats.
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
- Analytics : Use LC-MS/MS to quantify parent compound and metabolites (e.g., carboxylic acid derivatives) .
- Parameters : Calculate AUC, Cmax, t½, and bioavailability (F) using non-compartmental analysis (Phoenix WinNonlin).
Advanced: What kinetic models describe nitrile hydrolysis in enzymatic vs. chemical systems?
- Michaelis-Menten kinetics : Apply to nitrilase-catalyzed hydrolysis (Km = 0.5–5 mM, Vmax = 10–50 µmol/min/mg) .
- Pseudo-first-order kinetics : Model base-catalyzed hydrolysis (kobs = 0.1–1 h⁻¹ at pH 12) .
- Arrhenius plots : Determine activation energy (Ea) for thermal degradation .
Advanced: How to troubleshoot low yields in multi-step syntheses of polyfunctional nitriles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
